4-Nitroindole

説明

Overview of 4-Nitroindole as a Research Compound

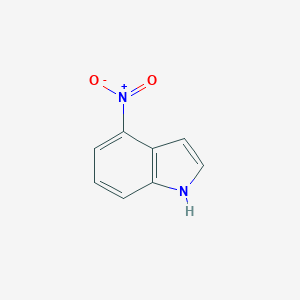

This compound is an organic compound with the molecular formula C8H6N2O2 and CAS Number 4769-97-5. nih.govbloomtechz.comsigmaaldrich.com It is characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring, with a nitro group (-NO2) attached at the 4-position of the indole ring. bloomtechz.comcymitquimica.com This compound typically presents as a yellow to yellow-brown solid or crystalline substance with a slight irritating odor. bloomtechz.comcymitquimica.com The presence of the electron-withdrawing nitro group significantly influences the electronic distribution and chemical reactivity of the molecule. bloomtechz.com

In academic research, this compound serves as a versatile building block and intermediate in the synthesis of more complex molecules. cymitquimica.comchemimpex.com Its reactivity allows for functionalization, making it valuable in organic synthesis for creating diverse compounds. chemimpex.com Researchers utilize this compound in the synthesis of biologically active compounds, contributing to fields such as medicinal chemistry and materials science. chemimpex.com It is explored for its unique properties and applications in various research areas. chemimpex.com

Significance of the Indole Moiety in Chemical and Biological Research

The indole moiety, a fundamental heterocyclic aromatic structure consisting of a fused pyrrole and benzene ring system, holds significant importance in chemical and biological research. jpionline.orgjchr.orgirjmets.com Its ubiquity in natural products, including alkaloids, hormones, and the amino acid tryptophan, underscores its foundational role. jpionline.orgjchr.orgirjmets.comwikipedia.org The indole structure is a prevalent scaffold in numerous bioactive molecules and pharmaceuticals, making it a cornerstone in medicinal chemistry and drug discovery. jpionline.orgjchr.orgirjmets.comrsc.orgnih.gov

The intrinsic reactivity and versatility of the indole nucleus enable the synthesis of complex molecules and provide a scaffold for innovative drug design and development. jpionline.org Indole derivatives exhibit a wide range of biological activities, including but not limited to antidiabetic, anticancer, anti-inflammatory, antimicrobial, and antiviral effects. jchr.orgrsc.orgnih.gov Its ability to mimic protein structures further enhances its utility in pharmaceutical research. jchr.org The indole moiety is considered a critical foundational element in synthetic organic chemistry for constructing complex natural products and synthetic compounds. jpionline.org

Historical Context of this compound Studies

Studies involving this compound have been conducted within the broader context of indole chemistry and the exploration of nitro-substituted indoles. The chemistry of indole itself originated in the mid-19th century, driven by investigations into the natural dye indigo. jchr.org The synthesis of indole was achieved in 1866 through the zinc distillation of oxindole. jchr.org

Specific historical studies on this compound often relate to its synthesis and its use as an intermediate in the preparation of other compounds. Methods for synthesizing nitroindoles, including this compound, have been developed over time, involving approaches such as the nitration of indoles or the construction of the indole ring from appropriate precursors. researchgate.net Early preparations of this compound have been noted, with some methods being highlighted as more practical than others for synthesis. orgsyn.org The mechanism of formation for this compound has been discussed in the literature, sometimes paralleling established reactions like the Reissert indole synthesis. orgsyn.org Research has also explored the properties of this compound and its isomers in the context of their potential applications, such as in DNA sequencing and PCR as universal bases. oup.comglenresearch.com

Scope and Objectives of the Research Outline

This research outline focuses exclusively on the chemical compound this compound, aiming to provide a structured overview based on existing academic research. The scope is strictly limited to the areas defined by the subsequent sections: its properties as a research compound, its synthesis and reactions, and specific research findings related to its applications. The objective is to consolidate and present scientifically accurate information on these topics, drawing solely from available research literature and excluding areas such as dosage, administration, safety profiles, and adverse effects. The outline is designed to adhere rigorously to the specified structure, ensuring that the generated content remains within the defined boundaries and contributes to a focused understanding of this compound in academic research.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6N2O2 | nih.govbloomtechz.comsigmaaldrich.com |

| Molecular Weight | 162.15 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 4769-97-5 | nih.govbloomtechz.comsigmaaldrich.com |

| Appearance | Light yellow to yellow brown solid/crystalline powder | bloomtechz.comcymitquimica.comchemimpex.com |

| Melting Point | 205-207 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |

| PubChem CID | 145766 | nih.govchemimpex.comfishersci.ca |

特性

IUPAC Name |

4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVZKLJDKGRZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197243 | |

| Record name | Indole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-97-5 | |

| Record name | 4-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Routes to 4-nitroindole

Classical and Established Synthetic Approaches

Classical approaches to synthesizing 4-nitroindole encompass both the direct introduction of a nitro group onto the indole ring and the construction of the indole system from appropriately substituted starting materials.

Nitration of Indole

Direct nitration of indole is a potential route to nitroindole derivatives. However, achieving high regioselectivity specifically at the 4-position can be challenging. The indole ring system is known to be reactive at multiple positions, potentially leading to a mixture of nitro isomers. Various nitrating agents and reaction conditions have been investigated to enhance the selectivity for 4-nitration. ontosight.ai

Cyclization Reactions from Precursors

Several synthetic strategies involve the formation of the indole ring through cyclization reactions of precursors that already contain the nitro group at the desired position. These methods often provide better control over the regiochemistry of the nitro substituent compared to direct nitration.

Detailed investigations into this method have provided specific reaction parameters and reported yields. For example, a procedure outlines the initial reaction of 2-methyl-3-nitroaniline with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid to generate ethyl N-(2-methyl-3-nitrophenyl)formimidate as an intermediate. orgsyn.orgorgsyn.org This intermediate is subsequently reacted with a complex formed from diethyl oxalate and potassium ethoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to afford this compound. orgsyn.orgorgsyn.org Maintaining the reaction temperature around 40°C is crucial to minimize the formation of unwanted side products. orgsyn.orgorgsyn.org

The following table summarizes a representative synthesis utilizing 2-methyl-3-nitroaniline:

| Starting Material | Reagents | Solvent(s) | Temperature | Product | Yield |

| 2-Methyl-3-nitroaniline | Triethyl orthoformate, p-toluenesulfonic acid | - | 120°C (reflux) | Intermediate | 88% |

| Intermediate | Diethyl oxalate, potassium ethoxide | Dimethylformamide or DMSO | ~40°C | This compound | 71% |

The cyclization of m-nitro hydrazones, followed by hydrolysis, represents another strategy for synthesizing nitroindole derivatives, including potentially this compound. While specific examples in the provided search results detail the synthesis of 5-nitroindole-2-carboxylic acid via the Fischer indole synthesis from ethyl pyruvate-4-nitrophenylhydrazone google.com, the underlying principle of this method – the acid-catalyzed cyclization of phenylhydrazones – is a general approach applicable to the synthesis of various substituted indoles. researchgate.net This reaction typically involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes rearrangement and cyclization to form the indole ring.

Meta-dinitrobenzene derivatives can serve as precursors for the synthesis of nitroindoles through various reaction pathways, notably those involving oxidative nucleophilic substitution of hydrogen (ONSH). researchgate.netclockss.orgclockss.org For instance, the reaction between enolizable ketones and m-nitroaniline in the presence of a strong base can lead to the formation of both 4- and 6-substituted nitroindoles. researchgate.net This transformation is believed to occur through the formation of anionic σH adducts as intermediates. researchgate.net Furthermore, 4,6-dinitroindoles have been synthesized starting from corresponding meta-dinitro substituted arenes. researchgate.net

The synthesis of this compound can also be conceptually linked to transformations involving 4-nitroindoline or certain quinoline derivatives. While a direct synthetic route explicitly labeled "From 4-Nitroindoline Quinoline" to this compound was not specifically detailed in the search results, the interconversion between indoline and indole structures through oxidation or aromatization is a well-established chemical process. researchgate.net Some synthetic strategies for substituted indoles involve cyclization reactions that may produce indoline intermediates, which are subsequently oxidized to the corresponding indoles. google.comresearchgate.net For example, 4-nitroindoline is recognized as a crucial intermediate in the preparation of other 4-substituted indole compounds. google.com

From meta-Dinitrobenzene Derivatives

Base-Induced One-Pot Reactions (e.g., with Ketones and m-Nitroaniline)

Substituted nitroindoles, including this compound derivatives, can be synthesized via a base-induced one-pot reaction involving enolizable ketones and m-nitroaniline. This method represents a straightforward approach to constructing the indole ring. The process typically involves the reaction of a ketone with m-nitroaniline in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), often carried out in a solvent like dimethyl sulfoxide (DMSO). clockss.orgresearchgate.net The reaction proceeds through an oxidative nucleophilic substitution of hydrogen (ONSH) in the m-nitroaniline ring by the enolate anion derived from the ketone. clockss.orgresearchgate.net This is followed by an intramolecular condensation, analogous to a Baeyer-type condensation, which closes the indole ring. clockss.orgresearchgate.net

Research has shown that this base-mediated reaction exhibits high selectivity for the formation of 4-nitroindoles, with only trace amounts of the 6-nitro isomer sometimes detected. researchgate.net While potassium tert-butoxide has been commonly used, some studies indicate that using the sodium salt of the base can slightly improve the isolated yield. researchgate.net For instance, the reaction of acetophenone with m-nitroaniline in the presence of potassium tert-butoxide in DMSO yields 2-phenyl-4-nitroindole. psu.edu

Reissert Indole Synthesis Parallels

The mechanism for the formation of this compound in certain synthetic procedures parallels the well-known Reissert indole synthesis. orgsyn.orgorgsyn.org The classical Reissert synthesis involves the condensation of ortho-nitrotoluene with a dialkyl oxalate in the presence of a base, followed by reductive cyclization and decarboxylation to yield the indole core. wikipedia.org

In a procedure illustrating the synthesis of this compound, the reaction involves ethyl N-(2-methyl-3-nitrophenyl)formimidate and diethyl oxalate in the presence of potassium ethoxide in dimethyl sulfoxide. orgsyn.orgorgsyn.org This reaction sequence, leading to the formation of the this compound ring, shares mechanistic similarities with the Reissert indole synthesis. orgsyn.orgorgsyn.org The procedure involves the addition of potassium ethoxide to diethyl oxalate, followed by the addition of the formimidate. orgsyn.orgorgsyn.org The resulting mixture is stirred at an elevated temperature (around 40°C), leading to the formation of this compound. orgsyn.orgorgsyn.org The product can be purified by recrystallization or sublimation. orgsyn.orgorgsyn.org

An example of this approach involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate and potassium ethoxide in DMSO. The reaction is typically conducted at around 40°C for about 1 hour. orgsyn.orgorgsyn.org

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Product | Approximate Yield (%) |

| Ethyl N-(2-methyl-3-nitrophenyl)formimidate, Diethyl oxalate | Potassium ethoxide | DMSO | ~40 | 1 | This compound | 71 (after sublimation) orgsyn.orgorgsyn.org |

This method can be extended to synthesize substituted 4-nitroindoles by using different ortho esters or substituted anilides. orgsyn.orgorgsyn.org

Modern and Emerging Synthetic Strategies

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a significant strategy in the synthesis of nitroindoles, particularly 4- and 6-substituted derivatives. researchgate.netjuniperpublishers.com This method involves the reaction of a nucleophile with a nitroarene, where a hydrogen atom is substituted instead of a halogen or other leaving group. juniperpublishers.comclockss.org In the context of this compound synthesis, ONSH is often implicated in the base-induced reactions of m-nitroanilines with enolizable ketones or nitriles. clockss.orgresearchgate.netpsu.edu

The process typically begins with the addition of a carbanion (derived from a ketone or nitrile) to the electron-deficient nitroarene (m-nitroaniline). clockss.orgresearchgate.net This forms a Meisenheimer complex or a σH adduct. researchgate.netjuniperpublishers.com Unlike traditional nucleophilic aromatic substitution (SNAr) where a leaving group is displaced, in ONSH, this intermediate is oxidized, leading to the elimination of a hydride equivalent and the formation of a new carbon-carbon bond. juniperpublishers.comclockss.org Subsequent intramolecular cyclization then furnishes the indole ring. clockss.orgresearchgate.net

The reaction of enolizable ketones with m-nitroaniline in the presence of a strong base like t-BuOK exemplifies ONSH in this compound synthesis. researchgate.net The enolate anion attacks the m-nitroaniline, typically at the positions ortho to the nitro group, leading to the formation of anionic σH adducts. researchgate.net These adducts are stabilized by intramolecular interactions. researchgate.net Spontaneous oxidation of these adducts, followed by a Baeyer-type condensation of the resulting ortho-aminonitrobenzyl ketones, yields 4- and 6-substituted nitroindoles. researchgate.net The selectivity for this compound formation in these reactions is notable. researchgate.net Similarly, the reaction of aliphatic and arylacetonitriles with m-nitroanilines under basic conditions can yield 2-amino-4- or 6-nitro-3-alkyl or 3-arylindoles via an ONSH process followed by intramolecular condensation. clockss.org

Palladium-Catalyzed Cross-Coupling and Heteroannulation Approaches

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by heteroannulation, represent modern and versatile strategies for constructing substituted indole rings, including those with a nitro group. mdpi.comub.edu These methods often allow for greater control over regioselectivity and can be applied to a wider range of substrates compared to some classical methods.

One approach involves the palladium-catalyzed cross-coupling of appropriately substituted ortho-haloanilines (or their derivatives) with alkynes, followed by intramolecular cyclization (heteroannulation) to form the indole ring. mdpi.comub.edu For the synthesis of nitroindoles, including 4-nitro derivatives, this could involve starting materials like nitro-substituted ortho-haloanilines. researchgate.net

Research has demonstrated the synthesis of 2-substituted C5-, C6-, and C7-nitroindoles using a stepwise palladium-catalyzed cross-coupling of nitro 2-trifloxyanilides with 1-alkynes, followed by a base-mediated heteroannulation. researchgate.net A one-pot palladium-catalyzed coupling-heteroannulation procedure using nitro 2-trifluoroacetamidoaryl triflates has also been developed. researchgate.net While these examples specifically mention C5, C6, and C7-nitroindoles, the principles of palladium-catalyzed heteroannulation are applicable to the synthesis of other nitroindole isomers, potentially including this compound, by appropriate design of the starting materials.

The mechanism of the Larock indole synthesis, a well-established palladium-catalyzed heteroannulation, involves the oxidative addition of an aryl halide to Pd(0), coordination and insertion of an alkyne, and then intramolecular cyclization followed by reductive elimination to form the indole. ub.edu Adapting this methodology with nitro-substituted precursors could provide a route to this compound.

Biocatalytic Synthesis of Tryptophan Analogues from this compound

Biocatalysis offers an environmentally friendly and highly selective approach to synthesizing complex molecules, including tryptophan analogues. This compound serves as a substrate in the biocatalytic synthesis of 4-nitrotryptophan, a precursor to natural products with biological activity. acs.orgnih.govnih.gov

Enzymatic Conversion via Tryptophan Synthase Beta Subunit (TrpB)

The enzyme tryptophan synthase (TrpS) catalyzes the final step in the biosynthesis of L-tryptophan, involving the condensation of indole with L-serine. TrpS is a complex enzyme, typically consisting of an alpha subunit (TrpA) and a beta subunit (TrpB). nih.govucsb.edugoogle.com While TrpA acts as an allosteric activator, the TrpB subunit is directly involved in the synthesis of tryptophan and its analogues. nih.govucsb.edugoogle.com

The TrpB subunit can catalyze the synthesis of tryptophan analogues from serine and the corresponding indole analogue. acs.orgnih.govnih.gov However, wild-type TrpB enzymes often exhibit poor activity with bulky or electron-deficient indoles, such as this compound. acs.orgnih.govnih.gov The nitro group at the C4 position of indole creates both a steric impediment to substrate binding and withdraws electron density, making the indole less nucleophilic. acs.orgnih.gov

To overcome these limitations, directed evolution has been applied to engineer TrpB enzymes with improved activity towards challenging substrates like this compound. acs.orgnih.govnih.gov Variants of TrpB from organisms like Pyrococcus furiosus (PfTrpB) and Thermotoga maritima (TmTrpB), known for their thermostability, have been engineered. acs.orgnih.gov Mutations in key residues, such as the universally conserved E104, have been found to be crucial for enhancing activity with nitroindoles. acs.orgnih.govnih.gov

The enzymatic conversion of this compound to 4-nitrotryptophan by TrpB involves the reaction of this compound with L-serine. acs.orgnih.gov TrpB utilizes pyridoxal phosphate (PLP) as a cofactor. acs.orgnih.gov The catalytic cycle involves the formation of an aminoacrylate intermediate from serine, which is then attacked by the nucleophilic indole (this compound in this case) to form the tryptophan product. acs.orgnih.gov However, side reactions, such as the decomposition of the aminoacrylate or the addition of this compound through the endocyclic nitrogen (N1) instead of the desired carbon (C3) leading to isotryptophan, can occur and reduce the yield of the desired product. acs.orgnih.gov

Engineered TrpB variants have shown improved conversion rates for this compound to 4-nitrotryptophan. For instance, one variant, Pf2B9 (an engineered PfTrpB), initially evolved for activity with indole and threonine, demonstrated 18% conversion of this compound to 4-nitrotryptophan. acs.orgnih.govgoogle.com Further engineering, particularly targeting residue E104, has led to the development of TrpB catalysts that can synthesize enantiopure tryptophan analogues, including those substituted at the 4-position, from serine and the corresponding indole analogues. acs.orgnih.govnih.gov These engineered enzymes can operate under mild conditions, including elevated temperatures (up to 75°C) where substrate solubility is enhanced. acs.orgnih.govnih.gov

Data on the initial activity of wild-type and some engineered TrpB variants towards this compound in the synthesis of 4-nitrotryptophan highlights the impact of enzyme engineering.

| Enzyme Variant | Substrate 1 | Substrate 2 | Product | Conversion (%) | Notes |

| Wild-type PfTrpB | This compound | L-Serine | 4-Nitrotryptophan | Trace | Poor activity acs.orgnih.gov |

| Wild-type TmTrpB | This compound | L-Serine | 4-Nitrotryptophan | Trace | Poor activity acs.orgnih.gov |

| Engineered Pf2B9 variant | This compound | L-Serine | 4-Nitrotryptophan | 18 | Initially evolved for indole/threonine acs.orgnih.govgoogle.com |

This biocatalytic approach offers a promising route for the enantioselective synthesis of 4-nitrotryptophan from this compound. acs.orgnih.govnih.gov

Mechanistic Insights into Biocatalytic Pathways

Biocatalysis offers a potentially more environmentally friendly and selective approach to synthesizing complex molecules like this compound derivatives. Research into biocatalytic pathways often focuses on enzymes like tryptophan synthase (TrpS), specifically its beta-subunit (TrpB). TrpB enzymes catalyze the formation of L-tryptophan from L-serine and indole glycerol phosphate. google.comgoogle.com Engineered variants of TrpB have shown promise in synthesizing tryptophan analogues from modified indoles, including this compound. acs.orgnih.gov

The catalytic mechanism of TrpB involves the cofactor pyridoxal phosphate (PLP), which is bound to a lysine residue in the active site. acs.org Serine displaces the lysine, undergoes α-deprotonation and β-elimination to generate an amino-acrylate intermediate. acs.org This electrophilic intermediate is then ideally attacked by a nucleophilic substrate, such as this compound, to form the tryptophan product. acs.org

However, the nitro substituent at the 4-position of indole presents challenges. It can create steric hindrance to substrate binding and withdraw electron density from the indole ring, making it less nucleophilic and intrinsically deactivating in this reaction manifold. acs.orgnih.gov Studies have shown that wild-type TrpB enzymes exhibit only trace activity with this compound. acs.org

Directed evolution of TrpB has been employed to improve activity with challenging substrates like this compound. For instance, a variant with the mutation E104G significantly increased the yield of 4-nitrotryptophan from this compound. acs.orgnih.gov Further screening and recombination of mutations, such as E104G with I183F and V186A, have led to even higher yields. acs.orgnih.gov These studies provide insights into the specific amino acid residues in the enzyme's active site that influence the binding and reactivity of this compound. acs.org

Biocatalytic approaches are also being explored for the synthesis of other indole derivatives, such as 4-hydroxy-L-tryptophan, which can be produced from 4-hydroxyindole and L-serine using TrpB. researchgate.net This highlights the potential of engineered enzymes for accessing a range of substituted tryptophan analogues.

Synthesis of Indole Derivatives with Functionalization (e.g., C4-Aminated Indoles)

This compound serves as a crucial intermediate for synthesizing other functionalized indole derivatives, particularly those with modifications at the C4 position. The nitro group at the 4-position can be readily transformed into other functional groups, such as an amino group, through reduction.

The synthesis of C4-aminated indoles (4-aminoindoles) often involves the reduction of this compound. This transformation is a common route to access indoles with an amino group at the C4 position, which are valuable building blocks in medicinal chemistry and material science. acs.org

Beyond simple reduction, this compound and related nitro-substituted indoles can be involved in more complex synthetic sequences to generate diverse functionalized indole systems. For example, 3-nitroindoles have been utilized in domino vinylogous conjugate addition/cyclization/elimination/aromatization reactions to synthesize 4-hydroxycarbazole derivatives. researchgate.net While this specific example uses 3-nitroindole, it illustrates how nitroindole scaffolds can be incorporated into multi-step reactions to build more complex ring systems with various functionalizations.

The synthesis of diaminoindoles, including those with amino groups at the 3 and 4 positions, has been achieved through multi-step syntheses starting from this compound. acs.org These routes often involve protection of the indole nitrogen, introduction of the second amino group (or a precursor that can be transformed into an amino group), and deprotection steps. acs.org

Another approach to functionalized indoles involves C–H functionalization strategies. While challenging, particularly at the C4 position of the indole core, methods are being developed to achieve site-selective functionalization. acs.org Although not always directly starting from this compound, these methods aim to introduce functional groups, including amino groups or precursors, at specific positions on the indole ring. Some studies on C–H functionalization mention the reactivity of nitroindoles, noting that they can sometimes decompose under certain reaction conditions, highlighting the need for carefully optimized protocols when working with these substrates. chemrxiv.org

Optimization of Synthetic Protocols

Optimizing synthetic protocols for this compound and its derivatives is essential to improve efficiency, increase yields, and minimize waste. Optimization efforts typically focus on modifying reaction conditions such as temperature, solvents, catalysts, and reactant ratios.

Yield Enhancement Strategies

Yield enhancement in this compound synthesis can involve various strategies depending on the specific synthetic route. In chemical synthesis, optimizing reactant stoichiometry and addition rates can be crucial. For instance, in a Reissert-like indole synthesis approach to this compound from ethyl N-(2-methyl-3-nitrophenyl)formimidate and diethyl oxalate, the immediate pouring of the potassium ethoxide/diethyl oxalate complex into the formimidate solution is specified, suggesting that the mixing order and speed are important for yield. orgsyn.org Controlling the reaction temperature is also critical, as elevated temperatures can lead to byproduct formation, reducing the yield of the desired product. orgsyn.org

In biocatalytic synthesis, yield enhancement is often achieved through enzyme engineering. Directed evolution to identify enzyme variants with improved activity and substrate specificity for this compound has been shown to significantly increase yields of 4-nitrotryptophan. acs.orgnih.gov Optimizing enzyme loading and reaction time are also important factors in biocatalytic yield. nih.gov

For the synthesis of substituted this compound derivatives or compounds derived from this compound, optimization of multi-step sequences is necessary. This can involve optimizing each individual step to maximize the yield of intermediates and the final product. For example, in the synthesis of diaminoindoles from this compound, each reaction step, including protection, functionalization, and deprotection, would require optimization. acs.org

Reaction Condition Modifications (e.g., Temperature, Solvents, Catalysts)

Reaction conditions play a pivotal role in the success and efficiency of this compound synthesis.

Temperature: Temperature control is frequently cited as a critical factor. In the chemical synthesis of this compound via a Reissert-like approach, maintaining the reaction temperature around 40°C is important to prevent byproduct formation. orgsyn.org For other indole synthesis methods, reaction temperatures can vary widely depending on the specific reagents and mechanism, from room temperature to refluxing conditions. researchgate.netgoogle.comrsc.org In biocatalytic reactions, temperature must be within the range where the enzyme is active and stable. acs.org

Solvents: The choice of solvent significantly impacts solubility, reactivity, and selectivity. Common solvents reported in indole synthesis, including routes potentially applicable to this compound or its derivatives, include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol, and acetonitrile. acs.orgorgsyn.orgresearchgate.netgoogle.comrsc.org The solvent system can influence reaction rate and the formation of side products. For instance, in the synthesis of substituted nitroindoles via oxidative nucleophilic substitution, different solvents can lead to varying selectivities for 4- and 6-substituted products. researchgate.net

Catalysts: Catalysts are often employed to facilitate reactions, lower activation energies, and improve selectivity. In chemical synthesis, bases like potassium ethoxide or sodium hydride are used in certain this compound synthesis routes. acs.orgorgsyn.org Transition metal catalysts, such as palladium complexes, are widely used in various indole functionalization reactions, including Heck cyclizations and cross-coupling reactions, which could be relevant for synthesizing substituted 4-nitroindoles or modifying this compound itself. acs.orgthieme-connect.com Biocatalysis utilizes enzymes, such as engineered TrpB, as highly selective catalysts for the formation of tryptophan derivatives from indoles like this compound. acs.orgnih.gov Other catalytic systems, like N-heterocyclic carbenes, have been explored for annulation reactions involving nitroindoles. rsc.org

Optimization studies often involve screening different catalysts and their loadings to find the most efficient and selective conditions. rsc.orgnih.gov

Minimization of Byproduct Formation

Minimizing byproduct formation is crucial for improving yield and simplifying purification. In the chemical synthesis of this compound, controlling reaction temperature and the rate of addition of reagents can help suppress the formation of unwanted side products. orgsyn.org Monitoring the reaction progress, for example, by TLC, allows for timely quenching when the starting material is consumed, reducing the likelihood of over-reaction and byproduct formation. orgsyn.org

In some indole synthesis methods, particularly those involving highly reactive intermediates or nucleophilic indole substrates, dimerization or polymerization can be significant side reactions. rsc.org Strategies such as slow addition of the indole substrate to the reaction mixture can help maintain a low concentration of the nucleophile and favor the desired reaction pathway over dimerization. rsc.org

For biocatalytic reactions, byproduct formation can include the production of unwanted isomers or side reactions catalyzed by the enzyme or impurities. acs.org Enzyme engineering to improve the specificity for the desired reaction and substrate can help minimize byproduct formation. acs.orgnih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves introducing additional functional groups or modifications to the this compound core. This can be achieved either by starting with appropriately substituted precursors in a de novo indole synthesis or by functionalizing pre-synthesized this compound.

De novo synthesis methods, such as variations of the Reissert indole synthesis or oxidative nucleophilic substitution reactions, can be adapted to prepare substituted 4-nitroindoles by using substituted starting materials. For example, the Reissert-like synthesis of this compound can be extended to 2-alkyl derivatives or 1-alkyl derivatives by using the corresponding substituted precursors. orgsyn.org Oxidative nucleophilic substitution reactions between nitroanilines and enolizable ketones have been used to synthesize substituted nitroindoles, with some selectivity observed for 4- and 6-substituted products depending on the reaction conditions. researchgate.net

Functionalization of pre-synthesized this compound allows for the introduction of substituents at various positions (e.g., N1, C2, C3, C5, C6, C7). For instance, N-alkylation of this compound can be achieved using alkylating agents under basic conditions. Methylation of this compound at the N1 position has been reported using dimethyl carbonate and potassium carbonate. google.com

Introducing substituents at the carbon positions of the indole ring often requires more specific methodologies, such as C–H functionalization or reactions at pre-existing functional handles. While direct C–H functionalization at the C4 position of indoles is challenging, research is ongoing in this area. acs.org

Substituted this compound derivatives can also be synthesized through multi-step routes involving transformations of the nitro group or other parts of the indole core. For example, the synthesis of 4-amino-substituted indoles or more complex polycyclic systems can originate from this compound. acs.orgresearchgate.net

The synthesis of substituted nitroindoles, including those with nitro groups at positions other than C4, is also an active area of research, with various methods being developed for introducing nitro groups or synthesizing the indole core with nitro substituents already in place. nih.govarabjchem.org

The choice of synthetic strategy for substituted this compound derivatives depends on the desired substitution pattern and the availability of starting materials. Both de novo synthesis and post-functionalization approaches are valuable tools in accessing the diverse array of substituted this compound compounds.

Preparation of this compound-3-carboxaldehyde

The formylation of indoles, particularly at the C3 position, is a well-established transformation often achieved through the Vilsmeier-Haack reaction. While direct procedures specifically detailing the synthesis of this compound-3-carboxaldehyde from this compound via this method were not explicitly detailed in the search results, the Vilsmeier-Haack reaction is a general and widely applicable method for introducing a formyl group at the 3-position of indoles. This compound-3-carboxaldehyde is recognized as a known compound and a starting material for the synthesis of other derivatives its.ac.idmdma.chsemanticscholar.orgsigmaaldrich.comchemicalbook.com.

The Vilsmeier-Haack reaction typically involves the treatment of an indole with a phosphoryl chloride/dimethylformamide (DMF) complex or a similar Vilsmeier reagent. This electrophilic reagent attacks the electron-rich C3 position of the indole ring, followed by hydrolysis to yield the indole-3-carboxaldehyde. Given the electron-withdrawing nature of the nitro group at the 4-position, the reactivity of this compound towards electrophilic substitution at C3 might be influenced, but the reaction remains a viable route.

This compound-3-carboxaldehyde has been utilized as a reactant in the synthesis of various compounds, including tryptophan dioxygenase inhibitors, structural analogs of thaxtomin, chromophores related to gold fluorescent protein, and brassinin and gramine derivatives sigmaaldrich.comchemicalbook.com.

Synthesis of this compound-3-carbonitrile

The synthesis of this compound-3-carbonitrile can be achieved from this compound-3-carboxaldehyde. One reported method involves the treatment of this compound-3-carboxaldehyde with sodium borohydride (NaBH4) followed by sodium cyanide (NaCN) in methanol mdma.ch. Optimization of this reaction using a mixture of methanol and formamide (NH2CHO) as the solvent significantly improved the yield mdma.ch.

Detailed research findings on this conversion highlight the reaction conditions and yields:

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| This compound-3-carboxaldehyde | NaBH4, then NaCN in MeOH | This compound-3-acetonitrile | - | mdma.ch |

| This compound-3-carboxaldehyde | NaBH4 (1.3 mol eq.), NaCN (10 mol eq.) in MeOH-NH2CHO (1:1) | This compound-3-acetonitrile | 88 | mdma.ch |

This method provides a simple one-step conversion of the carboxaldehyde to the corresponding acetonitrile mdma.ch.

Alternative approaches to synthesize indole-3-carbonitriles generally include the dehydration of indole-3-carboxaldehyde oximes or the reaction of indole-3-carboxaldehydes with hydroxylamine hydrochloride in formic acid orgsyn.orggoogle.com. Applying these general methods to this compound-3-carboxaldehyde would also be expected to yield this compound-3-carbonitrile.

Synthesis of Diaminoindoles from this compound

The synthesis of diaminoindoles, particularly 3,4-diaminoindoles, from this compound has been reported nih.govacs.orgdundee.ac.uk. A multi-step synthetic route, comprising up to 10 steps, has been developed starting from this compound nih.govacs.org. A key initial step in some routes involves the protection of the indole nitrogen, for instance, with a triisopropylsilyl (TIPS) group acs.org.

The nitro group at the 4-position can be reduced to an amino group. Catalytic hydrogenation using hydrogen and palladium on carbon (Pd/C) is an effective method for this transformation acs.org. Other reducing conditions, such as using iron powder and hydrochloric acid, have also been employed to convert a nitro group to an amine in related indole systems google.com. The synthesis of 4-aminoindole from this compound has been achieved through catalytic reduction cdnsciencepub.comclockss.org.

To obtain diaminoindoles, a second amino group needs to be introduced. In the case of 3,4-diaminoindoles synthesized from this compound, this often involves functionalization at the C3 position followed by reduction. For example, a strategy involved brominating the 3-position of this compound, although lithium-halogen exchange with n-butyl lithium was found to be unsuccessful, likely due to the electron-withdrawing nitro group acs.org. Successful routes to 3,4-diaminoindoles involved introducing functional groups at the 3-position of a protected 4-aminoindole intermediate, which were subsequently transformed into the desired amino group acs.org.

A reported 10-step synthesis of 3,4-diaminoindoles from this compound involved protecting the N1 position of this compound with a TIPS group, followed by reduction of the nitro group to the amine using hydrogen and Pd/C acs.org. Subsequent steps focused on introducing the amino functionality at the 3-position acs.org. This synthetic strategy was also adapted to synthesize other diaminoindoles, such as 3,5-, 3,6-, and 3,7-diaminoindoles, from the corresponding nitroindole isomers nih.govacs.org.

Data on the reduction of 4-nitro-1-TIPS-indole to the corresponding amine is available:

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| 4-Nitro-1-TIPS-indole | H2, 10% Pd/C in ethanol | 1-(Triisopropylsilyl)-1H-indol-4-amine | - | acs.org |

The synthesis of 3-aminoethyl-4-aminoindole was achieved through the catalytic reduction of the corresponding nitro compound with platinum oxide at atmospheric pressure, yielding the product in excellent yield cdnsciencepub.com.

Preparation of Other Functionalized this compound Analogues

Beyond functionalization at the 3-position and reduction of the nitro group, this compound can undergo other transformations to yield various functionalized analogues.

Iodination of N-protected 4-nitroindoles can occur. For instance, iodination of a protected this compound derivative using lithium diisopropylamide and iodine in the presence of N,N,N',N'-tetramethylethylenediamine yielded the corresponding 2-iodo derivative in good yield acs.org.

Alkylation reactions on the indole core are also possible, although the presence of the nitro group can influence reactivity. Attempts at direct C3-alkylation of this compound in some metal-free hydrogen autotransfer reactions were reported to result in decomposition chemrxiv.orgchemrxiv.org. However, functionalization at other positions or via different strategies is feasible.

The synthesis of this compound-3-acetic acid has been described, starting from this compound via a Mannich reaction to form a gramine derivative, followed by quaternization, conversion to the nitrile, and hydrolysis of the nitrile sioc-journal.cn.

Data on the synthesis of this compound-3-acetic acid:

| Starting Material | Reaction Steps | Product | Yield (%) | Reference |

| This compound | Mannich reaction to gramine, quaternization, conversion to nitrile, hydrolysis | This compound-3-acetic acid | 70 | sioc-journal.cn |

Another functionalized analogue is 4-nitro-1H-indol-5-ol, which possesses both a nitro and a hydroxyl group, making it a potential precursor for further derivatization smolecule.com.

Reactivity and Reaction Mechanisms of 4-nitroindole

Nucleophilic Reactivity of the Indole Moiety

Despite the deactivating effect of the nitro group on the electron density of the indole system, the indole moiety still retains nucleophilic character, primarily at the C3 position rsc.org. The nitrogen atom at position 1 can also act as a nucleophile, leading to N-substituted indole products rsc.org. The nucleophilic reactivity of 4-nitroindole can be leveraged in various synthetic transformations. However, the electron-withdrawing nitro group makes this compound a weaker nucleophile compared to indoles with electron-donating or less electron-withdrawing substituents nih.gov. This reduced nucleophilicity can pose challenges in reactions where the indole acts as the attacking species, often requiring optimized conditions or more reactive catalysts nih.gov.

Mechanistic Investigations of Key Reactions

Detailed studies have explored the mechanisms of reactions involving this compound, particularly focusing on photochemical processes and electron transfer pathways.

Photochemical Reactions and Electron Transfer Mechanisms

Photochemical reactions of nitroaromatic compounds, including this compound, are of significant interest due to their potential involvement in various chemical and biological processes. Upon excitation with light, this compound can undergo complex transformations involving excited states and electron transfer.

Interaction with Guanosine and Hydrogen-Bonded Complexes

Research has investigated the photochemical reaction between this compound and guanosine, a nucleoside present in DNA and RNA colab.wsresearchgate.net. Guanosine is known to act as an effective hole trap during charge transfer in DNA colab.wsresearchgate.net. Studies using transient absorption spectroscopy have shown that the lowest triplet excited state of this compound (³HN-NO₂) can interact with guanosine (G) to form a hydrogen-bonded complex (³HN-NO₂…G) colab.wsresearchgate.net. This interaction is identified by a blue shift in the absorption maximum of the triplet excited state in alcoholic solutions colab.wsresearchgate.net. The formation of this complex is a crucial step preceding electron transfer colab.wsresearchgate.net.

A table summarizing the interaction between ³HN-NO₂ and guanosine is shown below:

| Species | State | Interaction Partner | Complex Formed | Rate Constant (k) | Identification Method |

| This compound | Triplet Excited (³HN-NO₂) | Guanosine (G) | Hydrogen-bonded | (8.7 ± 0.3) × 10⁹ M⁻¹⋅s⁻¹ colab.wsresearchgate.net | Blue shift in absorption colab.wsresearchgate.net |

Generation of Triplet Excited States

Excitation of this compound generates its lowest triplet excited state (³HN-NO₂) rapidly, typically within 10 nanoseconds, with a quantum yield of 0.41 colab.wsresearchgate.net. The formation of the triplet state is a key event in the photochemistry of nitroaromatic compounds, often serving as the reactive species for subsequent transformations acs.orgnowgonggirlscollege.co.in. The nitro group is known to increase spin-orbit coupling, facilitating the transition from the singlet excited state to the triplet state acs.orgustc.edu.cn. The triplet excited state of this compound exhibits increased basicity compared to its ground state, which enhances the hydrogen bond accepting ability of the nitro group colab.wsresearchgate.net.

Electron Transfer and Proton Transfer Processes

Within the hydrogen-bonded complex formed between the triplet excited this compound and guanosine, electron transfer takes place colab.wsresearchgate.net. This process leads to the formation of radical species: the guanosine radical cation (G+•) and the reduced this compound radical anion (HN-NO₂⁻•) colab.wsresearchgate.net. The reduction potential of the triplet excited this compound has been determined to be 1.23 V vs. SCE, which is favorable for accepting an electron from guanosine colab.wsresearchgate.net. Following the electron transfer, proton transfer processes occur colab.wsresearchgate.net. Protons are transferred from the N1 and N2 positions of guanosine, resulting in the formation of various radicals, including HN-NO₂H•, G(N1-H)•, and G(N2-H)• colab.wsresearchgate.net. This coupled electron and proton transfer mechanism is a common theme in the reactions of excited nitroaromatic compounds with hydrogen-donating species chemrxiv.orgresearchgate.net.

A simplified representation of the electron and proton transfer steps is shown below:

³HN-NO₂ + G ⇌ ³HN-NO₂…G (Hydrogen-bonded complex) colab.wsresearchgate.net ³HN-NO₂…G → HN-NO₂⁻• + G+• (Electron Transfer) colab.wsresearchgate.net G+• → G(-H)• + H+ (Proton Transfer from Guanosine) colab.wsresearchgate.net HN-NO₂⁻• + H+ → HN-NO₂H• (Proton Transfer to this compound radical anion) colab.wsresearchgate.net

These mechanistic investigations provide detailed insights into how this compound behaves under photochemical conditions, particularly in the presence of biomolecules like guanosine, highlighting the importance of hydrogen bonding and electron-proton transfer in its reactivity.

Biocatalytic Reaction Mechanisms

Enzymes, particularly those involved in tryptophan biosynthesis and modification, can catalyze reactions involving this compound. The Tryptophan Synthase β-subunit (TrpB) is a key enzyme in this context, known for its ability to catalyze the synthesis of tryptophan and its analogs from indole derivatives and L-serine nih.govgoogle.com. While the native TrpB enzyme typically exhibits low activity with challenging substrates like this compound, engineered variants have shown improved catalytic efficiency acs.orgnih.gov.

Role of Pyridoxal Phosphate (PLP) in TrpB Catalysis

TrpB enzymes utilize pyridoxal phosphate (PLP) as an essential cofactor for their catalytic activity acs.orgnih.govgoogle.comgoogle.com. PLP is covalently bound to a lysine residue within the enzyme's active site, forming an internal aldimine acs.orgnih.govgoogle.comgoogle.com. The catalytic cycle is initiated when the substrate, such as L-serine, displaces the lysine to form an external aldimine with PLP acs.orgnih.govgoogle.comgoogle.com.

Amino-acrylate Intermediate Formation and Hydrolysis

Following the formation of the external aldimine, the serine undergoes α-deprotonation and subsequent β-elimination of water, generating a highly reactive amino-acrylate intermediate covalently linked to PLP acs.orgnih.govgoogle.comgoogle.com. This amino-acrylate intermediate serves as an electrophile that is poised to react with a nucleophilic indole substrate acs.orgnih.govgoogle.comgoogle.com. In the case of this compound, the indole nitrogen acts as the nucleophile, attacking the amino-acrylate intermediate to form the corresponding tryptophan analog, 4-nitrotryptophan acs.org. However, the electron-withdrawing nitro group at the 4-position of indole makes it a weaker nucleophile compared to unsubstituted indole, which can limit the efficiency of this step and lead to slower reaction rates and potential side product formation, such as isotryptophan acs.org. Engineered TrpB variants have been developed to overcome the limitations posed by the electronic deactivation and steric hindrance of this compound, achieving improved conversion rates acs.org.

Nitration Mechanisms

The introduction of a nitro group onto the indole core can also occur through enzymatic nitration processes. Cytochrome P450 enzymes, particularly the TxtE subfamily, are known to catalyze such reactions with high regioselectivity researchgate.netresearchgate.netnih.govnih.gov. TxtE, found in Streptomyces scabies, is responsible for the direct nitration of L-tryptophan at the C4 position, yielding 4-nitro-L-tryptophan, a precursor to phytotoxins like thaxtomin A researchgate.netresearchgate.netnih.gov. Studies involving TxtE and related model systems provide insights into the potential mechanisms of this compound formation or its analogs via nitration researchgate.netresearchgate.netnih.gov.

Cytochrome P450 TxtE Model Systems

Biomimetic studies utilizing ferric heme superoxide mimics have been employed to investigate the indole nitration pathway catalyzed by enzymes like TxtE researchgate.netresearchgate.netnih.gov. These model systems have demonstrated the ability to nitrate indole, producing various nitroindole isomers, including this compound, which is analogous to the product of TxtE-catalyzed L-tryptophan nitration researchgate.netresearchgate.netnih.gov. These studies help to elucidate the reactive species and mechanistic steps involved in enzymatic nitration.

Heme Peroxynitrite Active Species

Precise mechanistic details of TxtE-catalyzed nitration are still being investigated, but a heme iron(III)-peroxynitrite active species has been postulated as a key intermediate researchgate.netresearchgate.netnih.govnih.govresearcher.life. This species is proposed to be generated from the reaction of an iron(III)-superoxo complex with nitric oxide (NO), utilizing O2 and NO as co-substrates researchgate.netresearchgate.netnih.govnih.gov. Experimental evidence, including 15N and 18O isotope labeling studies and control experiments, supports the role of a heme peroxynitrite as the active nitrating agent, showing similarities to the mechanism observed in TxtE-catalyzed tryptophan nitration researchgate.netresearchgate.netnih.govresearcher.life. This mechanism deviates from the typical P450 chemistry which often involves an iron(IV)-oxo species nih.gov.

Diels-Alder Reactions of Nitroindoles

Nitroindoles can participate in Diels-Alder reactions, often acting as electrophilic dienophiles due to the activating effect of the nitro group. conicet.gov.arnih.govsciforum.netsciforum.net This contrasts with the behavior of some other aromatic heterocycles. conicet.gov.ar The presence of the nitro group induces electrophilic character in the ring to which it is attached, directing the reaction and influencing selectivity. sciforum.net

Studies involving N-tosyl-3-nitroindole, for example, have shown its reactivity as a dienophile with various nucleophilic dienes, such as isoprene, 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene), and 1-trimethylsilyloxy-1,3-butadiene. conicet.gov.arnih.gov Compared to acylated indoles, nitro derivatives have demonstrated superior dienophilic character. nih.gov

The mechanism of these polar Diels-Alder reactions is often described as a concerted asynchronous process. sciforum.netconicet.gov.ar Theoretical studies using Density Functional Theory (DFT) have been employed to understand the reactivity and regioselectivity. conicet.gov.arsciforum.netconicet.gov.ar Analysis of global and local electrophilicity and nucleophilicity indices helps predict the reaction outcome. conicet.gov.ar For instance, in N-tosyl-3-nitroindole, the C2 carbon has been identified as a highly electrophilic center. conicet.gov.ar

A notable aspect of Diels-Alder reactions involving nitro-dienophiles is the frequent observation of subsequent reactions after the initial cycloaddition. The primary [4+2] cycloadducts, which retain the nitro group, are often not isolated. conicet.gov.ar Instead, they can undergo elimination of nitrous acid, leading to aromatization of the product. conicet.gov.arresearchgate.neteurekaselect.com This irreversible loss of nitrous acid drives the reaction forward. researchgate.neteurekaselect.com

The reaction conditions, such as temperature, pressure, solvent, and the presence of catalysts, can significantly influence the regioselectivity and outcome of Diels-Alder reactions involving nitroindoles. sciforum.netbeilstein-journals.org Microwave irradiation, for instance, has been shown to offer advantages over conventional heating, leading to shorter reaction times and increased yields. sciforum.netsciforum.net Protic ionic liquids have also been explored as reaction media, and while they can favor aromatization of cycloadducts in some cases, their effect on yields compared to molecular solvents can vary depending on the specific nitroindole and diene involved. conicet.gov.arsciforum.net

Nucleophilic Aromatic Substitution of Hydrogen (SNH)

Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a significant reaction pathway for electron-deficient arenes, including nitroindoles. researchgate.netresearchgate.netclockss.org This process involves the formal replacement of a hydrogen atom on an aromatic ring by a nucleophile. researchgate.netclockss.org Unlike nucleophilic aromatic substitution of halogens (SNAr), where a leaving group like a halide departs, in SNH, a hydride equivalent is formally substituted. researchgate.netclockss.orgnih.gov

The mechanism of SNH typically involves the initial addition of a nucleophile to an electron-deficient position on the aromatic ring, forming a σH adduct (also known as a Meisenheimer complex). researchgate.netclockss.orgnih.govmdpi.comorganic-chemistry.org This addition is often fast and reversible. researchgate.netclockss.orgnih.gov Since a hydride anion is a poor leaving group, the σH adduct usually requires an additional step for aromatization. clockss.org This can occur through various pathways, including oxidation by an external oxidant or the nitro group itself, or by elimination of a water molecule in certain cases, leading to nitroso compounds. researchgate.netclockss.orgnih.govmdpi.comchemrxiv.org

For nitroarenes, the presence of the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. nih.govmdpi.comorganic-chemistry.org In the context of nitroindoles, SNH reactions can be utilized for the introduction of various substituents onto the indole core. researchgate.netresearchgate.net For example, the synthesis of 4- and 6-substituted nitroindoles has been achieved through oxidative nucleophilic substitution of hydrogen in m-nitroaniline with enolate anions. researchgate.net This reaction proceeds via the formation of anionic σH adducts, which are subsequently oxidized and undergo cyclization. researchgate.net

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a specific type of SNH reaction where the nucleophile contains a leaving group at the carbanionic center. organic-chemistry.org Upon addition to the nitroarene, the resulting σH adduct eliminates this leaving group, leading to substitution of hydrogen. organic-chemistry.org VNS reactions are often carried out using strong bases and can be highly effective for introducing carbon substituents. organic-chemistry.org For 4-substituted nitroarenes, VNS typically occurs ortho to the nitro group, yielding a single product, whereas 2- and 3-substituted nitroarenes may yield mixtures of isomers. organic-chemistry.org

The application of SNH reactions has proven to be a valuable tool in the synthesis and functionalization of indoles, providing access to a range of substituted nitroindole derivatives. researchgate.netresearchgate.netclockss.org

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of nitroindoles, including this compound, are significantly influenced by the nature, position, and number of substituents present on the indole core. beilstein-journals.orgresearchgate.netbhu.ac.innih.govlibretexts.orglasalle.edu The nitro group itself is a powerful electron-withdrawing group, which deactivates the indole ring towards electrophilic attack but activates it towards nucleophilic attack. nih.govlibretexts.orglasalle.edu

In Diels-Alder reactions, the electron-withdrawing character imparted by the nitro group makes nitroindoles act as electrophilic dienophiles in polar Diels-Alder reactions. conicet.gov.arsciforum.net The position of the nitro group influences the electrophilicity of different carbons in the indole ring, thereby affecting the regioselectivity of the cycloaddition. conicet.gov.arsciforum.net Substituents on the diene component also play a crucial role, with electron-donating groups on the diene enhancing reactivity in normal electron-demand Diels-Alder reactions with electron-deficient dienophiles like nitroindoles. conicet.gov.arconicet.gov.arbeilstein-journals.org

For example, theoretical studies on N-mesyl-nitroindoles reacting with isoprene have shown that the presence of the nitro substituent dictates the reaction orientation and observed selectivity. sciforum.net The activation energies of these reactions are influenced by the position of the nitro group, with the presence of the nitro group in the heterocyclic moiety being generally more favorable than in the benzene moiety for decreasing activation energies. sciforum.net

In Nucleophilic Aromatic Substitution of Hydrogen (SNH) reactions, the nitro group facilitates the addition of nucleophiles to the aromatic ring. researchgate.netnih.govorganic-chemistry.org The position of other substituents relative to the nitro group and the site of nucleophilic attack is critical for determining the regioselectivity and efficiency of the reaction. researchgate.netorganic-chemistry.org For instance, in the synthesis of nitroindoles via SNH, the substituents on the starting materials and the reaction conditions dictate whether 4- or 6-nitroindole isomers are predominantly formed. researchgate.net Steric hindrance at a particular position can also influence the reaction outcome. nih.gov

The electronic effects of substituents can be broadly categorized as inductive and resonance effects. libretexts.orglasalle.edu Electron-withdrawing groups, like the nitro group, exert both inductive and resonance electron-withdrawing effects, decreasing electron density in the ring. libretexts.orglasalle.edud-nb.info This makes the ring less susceptible to electrophilic attack but more reactive towards nucleophilic attack. nih.govlibretexts.org The position of these substituents determines which carbons are most affected, influencing the site of reaction. libretexts.orglasalle.edu

Research findings indicate that the influence of substituents on reactivity and selectivity can be complex and dependent on the specific reaction type and conditions. beilstein-journals.orgbhu.ac.innih.gov While electron-withdrawing groups generally activate nitroindoles as dienophiles or for SNH, the exact outcome can be modulated by the interplay of electronic and steric effects of all substituents present. beilstein-journals.orgnih.govlasalle.edu Studies have explored the impact of various substituents (e.g., halogens, alkyl groups) at different positions on the indole core on the success and selectivity of reactions like nitration or cycloadditions. nih.govnih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These modes are associated with the stretching and bending of chemical bonds and provide a unique spectral fingerprint for identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy involves measuring the absorption of infrared radiation by a sample as a function of wavenumber. The infrared spectrum of 4-Nitroindole exhibits characteristic absorption bands corresponding to the various functional groups present, including N-H, C-H, C=C, C-N, and the nitro (NO2) group. Analysis of the positions and intensities of these bands allows for the identification of these functional groups and provides information about their molecular environment. FT-IR spectra are typically presented as transmittance or absorbance versus wavenumber (cm⁻¹). specac.comleibniz-fli.de

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of near-infrared light by a sample. Raman active modes are associated with changes in the molecule's polarizability during vibration. The FT-Raman spectrum of this compound provides additional information about the molecular vibrations, particularly those involving non-polar bonds or symmetrical vibrations that may be weak or absent in the IR spectrum. spectroscopyonline.com Comparing FT-IR and FT-Raman spectra helps in obtaining a comprehensive understanding of the vibrational behavior of the molecule. Studies have characterized molecules similar to this compound using both FT-IR and FT-Raman spectroscopy, alongside theoretical calculations, to analyze their vibrational modes. researchgate.netresearchgate.net

Vibrational Assignment and Analysis

Detailed vibrational assignment involves correlating the observed bands in the FT-IR and FT-Raman spectra to specific molecular vibrations. This process is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. By comparing experimental spectra with calculated values, researchers can assign fundamental modes, overtones, and combination bands. For molecules related to nitroindoles, vibrational assignments have been carried out, providing insights into the characteristic stretching and bending modes of the indole ring and the nitro group. researchgate.netresearchgate.netscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules by exploiting the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information about the different hydrogen environments in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals reveal the number of distinct hydrogen atoms, their neighboring protons, and their relative proportions. The presence of the nitro group at the 4-position influences the electron density distribution in the indole ring, affecting the chemical shifts of the surrounding protons. Analysis of the ¹H NMR spectrum allows for the assignment of specific signals to the protons on the indole ring and the N-H proton. chemicalbook.com

Correlation with Theoretical Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and molecular conformation of organic compounds. imist.majoaquinbarroso.com The interpretation of experimental NMR spectra can be significantly aided by theoretical calculations of chemical shifts. The Gauge Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding constants, which can then be converted to chemical shifts relative to a reference compound like Tetramethylsilane (TMS). imist.majoaquinbarroso.commdpi.comumcs.pl

Studies have employed the GIAO method in conjunction with Density Functional Theory (DFT) to calculate the ¹H and ¹³C NMR chemical shifts for nitroindole isomers, including this compound. researchgate.net Comparing these theoretical values with experimental NMR data allows for the validation of computational models and provides confidence in spectral assignments. imist.mamdpi.com Research on this compound and 7-nitroindole has shown a good correlation between observed experimental ¹H and ¹³C NMR chemical shifts and those calculated using the GIAO method. researchgate.net This correlation supports the accuracy of the theoretical approach in predicting the electronic environment around the nuclei in these molecules. Experimental ¹H NMR data for this compound in DMSO-d6 is available, providing specific chemical shift values that can be compared with theoretical calculations. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uomustansiriyah.edu.iquni-muenchen.de The UV-Vis spectrum of this compound provides information about its chromophoric properties, particularly the influence of the nitro group on the indole system.

Absorption Maxima and Spectral Characteristics

The UV-Vis absorption spectrum of this compound exhibits characteristic absorption maxima related to π→π* and n→π* electronic transitions. uomustansiriyah.edu.iqresearchgate.netuobabylon.edu.iq Studies have reported the UV/Vis absorption spectra of various nitroindole isomers, including this compound, typically measured in solvents like 2-propanol. nih.govresearchgate.net The absorption spectrum for this compound is noted to extend further into the visible range compared to some other nitroindole isomers like 3-nitroindole and 5-nitroindole, whose absorption is largely confined to the near-UV range. nih.gov While specific λmax values for this compound can vary slightly depending on the solvent and concentration, the spectral characteristics reveal the presence of the conjugated indole system perturbed by the electron-withdrawing nitro group at the 4-position. nih.govresearchgate.net

Molar Absorption Coefficients

The molar absorption coefficient (ε), also known as molar absorptivity or extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. uobabylon.edu.iqiivs.org It is a characteristic constant for a compound under specific conditions and is determined using the Beer-Lambert Law. uobabylon.edu.iqnih.govuzh.ch Molar absorption coefficient spectra for nitroindole isomers, including this compound, have been determined by measuring UV/Vis absorption spectra of solutions with known concentrations and scaling the absorbance values. nih.govresearchgate.net These coefficients are crucial for quantitative analysis using UV-Vis spectroscopy. uobabylon.edu.iquzh.ch While specific numerical values for the molar absorption coefficient of this compound at its absorption maxima were mentioned in the context of supporting information in one study, the principle involves correlating absorbance with concentration and path length. nih.govresearchgate.net

Experimental Validation of Theoretical Spectra

Theoretical calculations, often using DFT or other quantum chemical methods, can predict the UV-Vis absorption spectra of molecules. nih.govresearchgate.netuni-muenchen.de Comparing these calculated spectra with experimentally obtained UV-Vis spectra is an important step in validating the accuracy of the theoretical models and understanding the electronic transitions responsible for the observed absorption bands. nih.govresearchgate.net For related nitroaromatic compounds like nitrobenzaldehyde isomers, joint experimental and theoretical studies have successfully analyzed and assigned the observed UV/Vis transitions. uni-muenchen.de Although direct experimental validation of theoretical UV-Vis spectra specifically for this compound was not detailed in the provided snippets, studies on a derivative, 4-nitro-indole-3-carboxaldehyde, have reported theoretical UV-Vis spectrum calculation and experimental validation. nih.govresearchgate.net This indicates that similar theoretical approaches are applicable and used for nitroindole systems.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. frontiersin.org Various MS techniques can be applied to the characterization of this compound.

Studies involving the analysis of nitroindole isomers have utilized mass spectrometry to identify and characterize these compounds. nih.gov For instance, aerosol mass spectrometry has provided data for nitroindole, showing a parent ion at m/z 162 and fragmentation peaks at m/z 132 and 116. nih.gov These fragmentation patterns can be compared to electron ionization mass spectra data available in the literature for confirmation. nih.gov Additionally, 4-nitro-1H-indole has been explored for its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, highlighting its interaction with analytes in this technique. acs.org Predicted collision cross sections for different adducts of this compound in MS have also been computed, which can be useful for ion mobility-mass spectrometry applications. uni.lu Experimental MS data for this compound confirms a molecular ion peak at m/z 162.0 and other significant peaks. chemicalbook.com

Advanced Spectroscopic Studies on Derivatives and Complexes

Advanced spectroscopic techniques are often employed to investigate the properties of this compound in different environments, including as part of derivatives or in complexes. These studies can reveal insights into intermolecular interactions, electronic structure modifications, and biological interactions.

Spectroscopic methods, including FT-IR, FT-Raman, and UV-Vis spectroscopy, combined with DFT calculations, have been used to characterize derivatives like 4-nitro-indole-3-carboxaldehyde. nih.govresearchgate.net These studies delve into vibrational modes, electronic transitions, and molecular properties. The use of nitroindole derivatives, including 4-nitro-1H-indole, as matrices in MALDI MS represents an advanced application where the spectroscopic properties of the compound facilitate the ionization and analysis of other molecules. acs.org Furthermore, the interaction of nitroindole derivatives with biological targets, such as the high affinity of this compound for MT3 binding sites, can be investigated using spectroscopic techniques to understand the nature of the binding and the resulting structural or electronic changes. nih.gov NMR spectroscopy has also been applied to study the binding of related 5-nitroindole derivatives to DNA G-quadruplexes, demonstrating the utility of this technique in probing interactions with biomolecules. nih.gov Spectroscopic studies, coupled with DFT methods, have also been applied to understand the structure and vibrations of nitroindole isomers. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. duke.edu It offers a balance between computational cost and accuracy, making it suitable for studying molecular properties. duke.edu DFT calculations involve approximating the exchange-correlation energy functional to determine the ground-state electron density and, subsequently, various molecular properties. duke.educmu.edu

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a fundamental step in computational studies, aiming to find the lowest energy arrangement of atoms in a molecule, corresponding to a stable structure or a transition state. wpmucdn.comtaltech.ee DFT calculations are commonly employed for this purpose, using various functionals and basis sets. wpmucdn.comglobalresearchonline.net The optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles.

For 4-nitroindole, DFT calculations have been performed to determine its optimized structure. Studies on related nitroindole derivatives, such as 4-nitro-1H-indole-3-carboxaldehyde, have utilized DFT with functionals like B3LYP and basis sets such as cc-pVTZ and 6-311G++(d,p) to determine optimized structures. researchgate.netnih.gov Comparing theoretical results with experimental data, such as bond lengths and angles from X-ray diffraction, helps validate the computational methods used. For instance, calculated bond lengths and angles for related structures show good agreement with experimental values. researchgate.net

Electronic structure determination involves calculating properties like molecular energies, charge distribution, and orbital characteristics. DFT is well-suited for these calculations. duke.edu The electronic structure provides insights into the stability and reactivity of the molecule.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can arise due to rotation around single bonds and their relative energies. taltech.eefrontiersin.org Identifying stable conformers and the energy barriers between them is crucial for understanding a molecule's flexibility and how it might interact in different environments. taltech.eefrontiersin.org